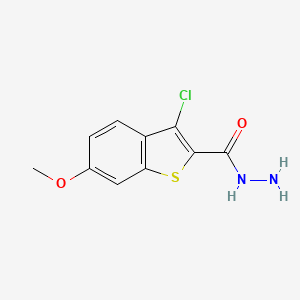

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide

Description

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide is a heterocyclic compound featuring a benzothiophene core substituted with chlorine at position 3, methoxy at position 6, and a carbohydrazide group at position 2.

Properties

IUPAC Name |

3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-15-5-2-3-6-7(4-5)16-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPAHRIQWOIDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiophene derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those aimed at treating inflammatory conditions and pain relief. Its structural features facilitate the creation of analogs with enhanced biological activity, making it a valuable component in drug design.

Anticancer Properties

Recent studies have highlighted its potential in cancer therapy. Research indicates that derivatives of 3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide exhibit significant inhibitory effects on cancer cell proliferation. For example, in vitro studies demonstrated that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells, suggesting its utility as a multi-target therapeutic agent against various cancer types .

Agricultural Chemicals

Pest Control and Crop Protection

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It has shown effectiveness as a pesticide and herbicide, contributing to enhanced agricultural productivity by protecting crops from pests and diseases .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for applications in material science. Researchers are exploring its potential in creating advanced materials such as polymers and coatings. Its incorporation into materials can enhance their mechanical properties and resistance to degradation .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. These studies are essential for understanding biological pathways and disease mechanisms. The compound's ability to interact with specific molecular targets makes it a valuable tool for elucidating complex biochemical processes .

Environmental Applications

Sustainable Chemical Processes

The compound is also being investigated for its role in developing environmentally friendly chemical processes. Its use can contribute to sustainable practices across various industries by minimizing harmful environmental impacts associated with traditional chemical processes .

Anticancer Activity

A study focused on the anticancer activity of derivatives of this compound showed that these compounds effectively inhibited the growth of NSCLC cells. The multi-targeting nature of these compounds suggests potential for combination therapies.

Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. This finding supports its potential application in developing new antibiotics, addressing the growing concern of antibiotic resistance in pathogens .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 6

Alterations at position 6 of the benzothiophene ring significantly influence physicochemical and biological properties:

Key Observations :

Functional Group Modifications at Position 2

The carbohydrazide group at position 2 can be replaced with other functionalities, altering reactivity and applications:

Key Observations :

Comparative Bioactivity :

- The Schiff base ligand (HL) itself shows moderate activity, but metal complexes (e.g., Cu-HL) exhibit enhanced efficacy due to improved membrane penetration and target interaction .

- No direct bioactivity data are available for ethyl or methyl analogs, suggesting methoxy substitution may be critical for antimicrobial potency.

Structural Analogues with Additional Rings/Substituents

| Compound Name | Key Features | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| 3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide | Bis-benzothiophene; chloro and methyl groups | C₂₆H₂₄Cl₂N₂O₂S₂ | 531.52 |

| 7-Chloro-1-benzothiophene-2-carboxylic acid | Carboxylic acid substituent | C₉H₅ClO₂S | 212.65 |

Key Observations :

- Carboxylic acid analogs (e.g., 7-chloro derivative) show reduced similarity (0.78) to the target carbohydrazide, highlighting the importance of the hydrazide group .

Biological Activity

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article examines its biological activity, focusing on antimicrobial and anticancer effects, along with relevant mechanisms of action and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 256.71 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities, augmented by the presence of chloro and methoxy substituents that enhance its reactivity and potential bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of this compound showed promising results against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, specifically through:

- Caspase Activation : Enhanced activity of caspases 3 and 9 was observed, indicating the induction of apoptosis.

- Cell Cycle Arrest : The compound caused G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

A detailed study reported IC50 values for MCF-7 cells at approximately 20 µM, suggesting significant cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Binding : It could bind to receptors that modulate cell signaling pathways associated with cancer progression.

Further research is required to elucidate the precise molecular targets and pathways involved in its action .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Benzothiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of chloro and methoxy groups is performed using electrophilic aromatic substitution techniques.

- Carbohydrazide Formation : The final step involves reacting the synthesized benzothiophene derivative with hydrazine derivatives under controlled conditions.

The yield and purity of the final product can vary based on reaction conditions, including temperature and solvent choice .

Case Study 1: Antimicrobial Efficacy

A recent study examined the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that this compound not only inhibited growth but also demonstrated synergistic effects when used in combination with traditional antibiotics, enhancing their effectiveness against resistant strains.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, researchers treated HeLa cells with varying concentrations of the compound. They observed a dose-dependent increase in apoptotic markers, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the standard synthetic routes for 3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide, and how can intermediates be characterized?

The compound is typically synthesized via a multi-step process starting from benzothiophene derivatives. For example, 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (a key intermediate) can be prepared by chlorination of the corresponding carboxylic acid using thionyl chloride or POCl₃ . The carbohydrazide is then formed by reacting the carbonyl chloride with hydrazine hydrate. Intermediate characterization relies on spectral techniques:

Q. How can researchers validate the purity of this compound during synthesis?

Purity is assessed via HPLC (using a C18 column with methanol/water gradients) and melting point analysis . Discrepancies in melting points (e.g., observed vs. literature) may indicate impurities. Recrystallization from methanol or ethanol is a standard purification step .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization involves:

- Temperature control : Refluxing in anhydrous solvents (e.g., THF or DCM) minimizes side reactions.

- Catalyst screening : Lewis acids like FeCl₃ or AlCl₃ may enhance electrophilic substitution in the benzothiophene core.

- Stoichiometric adjustments : Excess hydrazine (1.5–2.0 equivalents) ensures complete conversion of the carbonyl chloride to carbohydrazide .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?

Contradictions may arise from tautomerism or residual solvents. Strategies include:

Q. What computational methods are suitable for predicting the biological activity of this compound?

Molecular docking (using AutoDock Vina) and QSAR modeling can predict interactions with targets like bacterial enzymes (e.g., DNA gyrase). Key parameters include:

- Electrostatic potential maps to identify nucleophilic/electrophilic regions.

- LogP calculations (via ChemDraw) to assess membrane permeability .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in bioactivity assays?

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) via post-synthetic modification .

Q. What strategies mitigate decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.